N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine
Overview
Description
N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine is a synthetic derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is characterized by the presence of isobutyryl and diisopropylsilanediyl groups, which modify the guanosine molecule to enhance its stability and functionality in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of guanosine are protected using diisopropylsilanediyl groups. This step is crucial to prevent unwanted reactions at these positions during subsequent steps.
Isobutyrylation: The amino group of guanosine is then acylated with isobutyryl chloride to form the N-isobutyryl derivative.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is employed in studies involving RNA structure and function.
Industry: The compound is used in the production of nucleic acid-based materials and diagnostics.
Mechanism of Action
The mechanism of action of N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The isobutyryl and diisopropylsilanediyl groups enhance the compound’s stability and binding affinity, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-Isobutyrylguanosine: Lacks the diisopropylsilanediyl groups, making it less stable.
3’,5’-O-Diisopropylsilanediylguanosine: Does not have the isobutyryl group, affecting its biological activity.
Uniqueness
N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine is unique due to the presence of both isobutyryl and diisopropylsilanediyl groups, which confer enhanced stability and functionality compared to similar compounds.
Properties
IUPAC Name |
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O7Si2/c1-13(2)23(33)29-26-28-22-19(24(34)30-26)27-12-31(22)25-20(32)21-18(36-25)11-35-39(14(3)4,15(5)6)38-40(37-21,16(7)8)17(9)10/h12-18,20-21,25,32H,11H2,1-10H3,(H2,28,29,30,33,34)/t18-,20-,21-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRMXMSXLHPLAT-GUQHISFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O7Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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